molecular formula C16H18N2O2 B5998435 2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide

Cat. No.: B5998435
M. Wt: 270.33 g/mol
InChI Key: GODQQDOMVKQCTQ-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is a heterocyclic compound with a unique structure that combines a cycloheptane ring with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cycloheptanone with a hydrazine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or alcohol functionalities, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse chemical properties.

Scientific Research Applications

2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Research into its pharmacological properties may reveal applications in treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine: Lacks the dioxide functionality, which may result in different reactivity and biological activity.

    3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide: Similar structure but lacks the methyl group, potentially affecting its chemical properties and applications.

Uniqueness

2-methyl-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide is unique due to the presence of both the methyl and dioxide functionalities, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-methyl-1-oxido-3-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-16(13-8-4-2-5-9-13)18(20)15-11-7-3-6-10-14(15)17(12)19/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODQQDOMVKQCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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